molecular formula C17H12FN3S B5453775 3-(4-FLUOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE

3-(4-FLUOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B5453775
M. Wt: 309.4 g/mol
InChI Key: UPROGCBJBVBSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the annulation of the pyrazole ring through the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted reactions are often employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-2-methyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a fluorophenyl and thiophenyl group, which enhances its biological activity and fluorescent properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3S/c1-11-16(12-2-4-14(18)5-3-12)17-19-8-6-15(21(17)20-11)13-7-9-22-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPROGCBJBVBSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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